
2-Decyltetradec-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyltetradec-2-enal is an organic compound with the molecular formula C24H46O. It is an aldehyde with a long aliphatic chain, making it a significant molecule in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a double bond and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyltetradec-2-enal typically involves the aldol condensation of decanal and tetradecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-50°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the same aldol condensation reaction but is optimized for large-scale production with enhanced purification steps to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decyltetradec-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 2-Decyltetradecanoic acid.
Reduction: 2-Decyltetradecan-2-ol.
Substitution: 2-Decyltetradec-2-enyl bromide.
Wissenschaftliche Forschungsanwendungen
2-Decyltetradec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-Decyltetradec-2-enal involves its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. The double bond in the molecule also allows for interactions with unsaturated fatty acids in cell membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tetradecenal: Similar in structure but with a shorter aliphatic chain.
2-Hexadecenal: Another aldehyde with a longer aliphatic chain.
2-Octadecenal: Similar structure with an even longer aliphatic chain.
Uniqueness
2-Decyltetradec-2-enal is unique due to its specific chain length and the presence of both a double bond and an aldehyde group. This combination of features makes it particularly useful in applications requiring specific chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
25234-36-0 |
|---|---|
Molekularformel |
C24H46O |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
2-decyltetradec-2-enal |
InChI |
InChI=1S/C24H46O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI-Schlüssel |
FLBJWSQPPGBXNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=C(CCCCCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


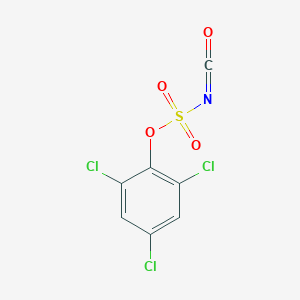
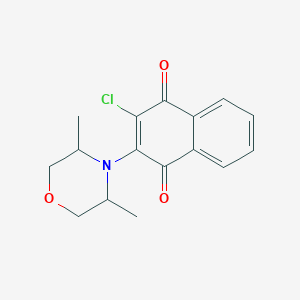

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)

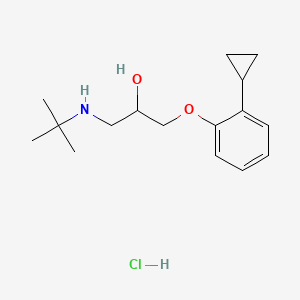
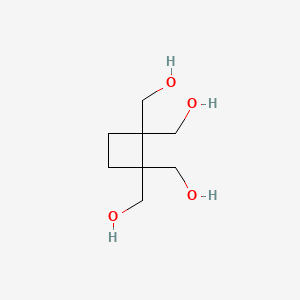
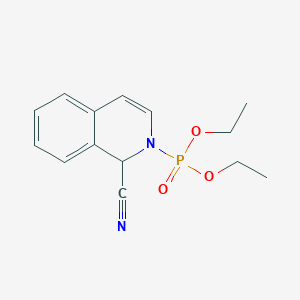

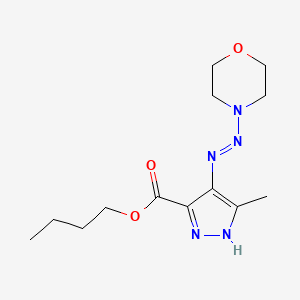
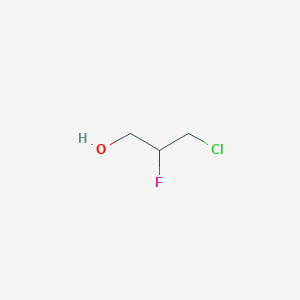
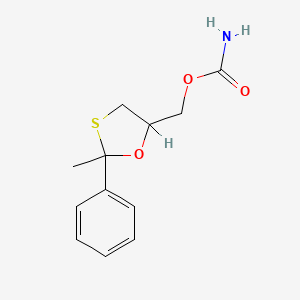
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
